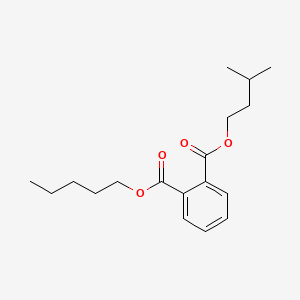

Isopentyl pentyl phthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXWUHMDAJQKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776297-69-9 | |

| Record name | 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776297-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-pentyl-isopentylphthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopentyl Pentyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for isopentyl pentyl phthalate, a mixed dialkyl phthalate. The document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data derived from established methodologies for analogous compounds.

Introduction

This compound is an unsymmetrical diester of phthalic acid. The synthesis of such mixed esters presents a unique challenge: to favor the formation of the desired unsymmetrical product over the two possible symmetrical diesters (dipentyl phthalate and diisopentyl phthalate). A random esterification of phthalic anhydride with a mixture of pentyl and isopentyl alcohol would result in a statistical mixture of these three products, necessitating complex purification.[1] To achieve a high yield of the target compound, a sequential, two-stage esterification process is the most effective and industrially relevant pathway.

This method is based on the principles of the Fischer-Speier esterification, where a carboxylic acid (or its anhydride) reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2][3][4] The synthesis of this compound involves the initial formation of a monoester (a half-ester) from phthalic anhydride and one of the alcohols, followed by the esterification of the remaining carboxylic acid group with the second alcohol.[1][5]

Chemical Synthesis Pathway

The synthesis of this compound is a two-stage process:

-

Monoester Formation: Phthalic anhydride is reacted with one of the alcohols (either pentyl alcohol or isopentyl alcohol) to open the anhydride ring and form a monoalkyl phthalate. This reaction is typically rapid and can often proceed without a catalyst.[6][7]

-

Diester Formation: The resulting monoalkyl phthalate is then esterified with the second alcohol in the presence of an acid catalyst to yield the final product, this compound. This second step is an equilibrium reaction and requires the removal of water to drive it to completion.[7]

The order of alcohol addition can be varied. However, reacting the less sterically hindered alcohol first is often preferred. For the synthesis of this compound, we will describe the initial reaction with n-pentyl alcohol.

Reaction Pathway Diagram

Caption: Two-stage synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of mixed alkyl phthalates.[1][6][8][9]

Materials:

-

Phthalic Anhydride (1.0 mol)

-

n-Pentyl Alcohol (1.0 mol)

-

Isopentyl Alcohol (1.2 mol, slight excess)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.02 mol)

-

Sodium Bicarbonate Solution (5% w/v)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Round-bottom flask with a reflux condenser and Dean-Stark trap (or equivalent setup for water removal)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Vacuum distillation apparatus

Procedure:

Stage 1: Formation of Monopentyl Phthalate

-

To a clean, dry round-bottom flask, add phthalic anhydride (1.0 mol) and n-pentyl alcohol (1.0 mol).

-

Heat the mixture with stirring to approximately 130°C. The reaction is exothermic and should proceed to completion within 60 minutes, resulting in the formation of monopentyl phthalate.[9]

Stage 2: Formation of this compound

-

Cool the reaction mixture to below 100°C.

-

Add isopentyl alcohol (1.2 mol) and the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 mol). If using azeotropic removal of water, add toluene at this stage.

-

Attach the reflux condenser and Dean-Stark trap.

-

Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohols and toluene, if used. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by measuring the acid number of the reaction mixture.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted monoester. Repeat until the aqueous layer is no longer acidic.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess alcohol and toluene (if used) by distillation under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Yield | 80-95% | The yield is highly dependent on the efficiency of water removal to drive the equilibrium towards the product. |

| Purity (after distillation) | >99% | Vacuum distillation is crucial for achieving high purity by separating the product from any symmetrical diester byproducts and other impurities. |

| Reaction Time (Stage 1) | 30-60 minutes | This stage is generally rapid. |

| Reaction Time (Stage 2) | 2-8 hours | The time required depends on the catalyst, temperature, and efficiency of water removal. |

| Reaction Temperature (Stage 1) | 100-140°C | The temperature should be sufficient to initiate the reaction without causing degradation. |

| Reaction Temperature (Stage 2) | 140-220°C | Higher temperatures increase the reaction rate but must be controlled to prevent side reactions. |

Catalyst Selection

A variety of catalysts can be employed for the second esterification stage. The choice of catalyst can influence reaction time, temperature, and the formation of byproducts.

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Inexpensive, highly active. | Can cause charring and coloration of the product, corrosive. |

| p-Toluenesulfonic Acid (p-TSA) | Less corrosive than H₂SO₄, effective. | More expensive than sulfuric acid. |

| Organotitanates (e.g., Ti(OBu)₄) | High activity at higher temperatures, produces a cleaner product.[10] | More expensive, can be sensitive to moisture. |

| Lewis Acids (e.g., FeCl₃) | Can catalyze the reaction at lower temperatures.[6] | May require specific handling and removal procedures. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage esterification process. This method allows for the controlled formation of the unsymmetrical diester, leading to high yields and purity after appropriate work-up and purification. The experimental conditions, particularly the choice of catalyst and the method of water removal, are critical parameters that must be optimized to achieve the desired outcome. This guide provides a solid foundation for researchers and professionals to develop a robust and efficient synthesis of this compound.

References

- 1. US2862959A - Production of mixed esters of phthalic acid - Google Patents [patents.google.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0024505B1 - Method of making mixed esters of phthalic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 8. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 9. Method of making mixed esters of phthalic acid - Patent 0039878 [data.epo.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fischer Esterification of Isopentyl Pentyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopentyl pentyl phthalate, a mixed diester of phthalic acid. The primary focus is on the Fischer esterification reaction, a cornerstone of ester synthesis. This document outlines the chemical principles, a detailed experimental protocol, and the logical workflow for the preparation and purification of this compound.

Introduction to this compound and Fischer Esterification

This compound (CAS No. 776297-69-9) is a dialkyl phthalate with two different ester side chains, an isopentyl group and a pentyl group.[1][2][3] Phthalate esters are primarily used as plasticizers to increase the flexibility and durability of polymers.[4] The synthesis of such mixed esters can be achieved through the Fischer esterification of phthalic acid or its anhydride with the corresponding alcohols.[4][5]

The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[6][7] The reaction is reversible, and therefore, to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant or by removing water as it is formed.[7][8][9] For the synthesis of mixed phthalate esters, a stepwise approach is often preferred to maximize the yield of the desired asymmetric product and minimize the formation of symmetric diesters.[5][10] This involves the initial formation of a monoester (a half-ester) followed by the esterification of the remaining carboxylic acid group with the second alcohol.[5][10]

Chemical Reaction Pathway

The synthesis of this compound from phthalic anhydride proceeds in two main steps. First, phthalic anhydride reacts with one of the alcohols (e.g., isopentyl alcohol) to form the isopentyl hydrogen phthalate monoester. In the second step, this monoester is then reacted with the second alcohol (pentyl alcohol) in the presence of an acid catalyst to yield the final product, this compound.

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| Phthalic Anhydride | 148.12 | - | 1.0 | 148.12 g |

| Isopentyl Alcohol | 88.15 | 0.81 | 1.0 | 108.8 mL |

| Pentyl Alcohol | 88.15 | 0.81 | 1.1 | 120.7 mL |

| p-Toluenesulfonic acid | 172.20 | - | 0.02 | 3.44 g |

| Toluene | - | 0.87 | - | As solvent |

| 5% Sodium Bicarbonate | - | - | - | For washing |

| Saturated Sodium Chloride | - | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | - | For drying |

Step 1: Synthesis of Isopentyl Hydrogen Phthalate (Monoester)

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add phthalic anhydride (148.12 g, 1.0 mol) and toluene (200 mL).

-

Begin stirring the mixture and add isopentyl alcohol (108.8 mL, 1.0 mol).

-

Heat the mixture to a gentle reflux (approximately 90-100°C). The reaction is exothermic and should be monitored.[11]

-

Maintain the reflux for 1-2 hours to ensure the complete formation of the monoester.[11]

-

Allow the reaction mixture to cool to room temperature.

Step 2: Esterification to this compound (Diester)

-

To the cooled monoester solution, add pentyl alcohol (120.7 mL, 1.1 mol). A slight excess of the second alcohol is used to drive the reaction to completion.[5]

-

Add the acid catalyst, p-toluenesulfonic acid (3.44 g, 0.02 mol).[11]

-

Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux (approximately 130-140°C).[11]

-

Continue the reflux for 3-5 hours, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by titrating the acidity of the reaction mixture. The reaction is considered complete when the acid number is constant.[5]

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to isolate the this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purification of the product.

References

- 1. This compound | 776297-69-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | C18H26O4 | CID 71307505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2862959A - Production of mixed esters of phthalic acid - Google Patents [patents.google.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. ukessays.com [ukessays.com]

- 10. EP0024505A1 - Method of making mixed esters of phthalic acid - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Chemical Properties and Structure of Isopentyl Pentyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of isopentyl pentyl phthalate, a phthalate ester of significant interest in various scientific disciplines. The information is presented to support research, development, and analytical activities.

Chemical Structure and Identification

This compound is a diester of phthalic acid, featuring both an isopentyl and a pentyl ester functional group. Its structure is characterized by a benzene ring with two adjacent carboxylic acid esters.

Systematic IUPAC Name: 2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate[1]

Synonyms: n-Pentyl isopentyl phthalate, 3-Methylbutyl pentyl phthalate, Phthalic acid, 3-methylbutyl pentyl ester, Phthalic acid, n-pentyl-isopentyl ester, nPIPP[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It should be noted that some of the available data are predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₄ | [2] |

| Molecular Weight | 306.40 g/mol | [2] |

| CAS Number | 776297-69-9 | [2] |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 337.5 ± 10.0 °C (Predicted) | [3] |

| Melting Point | -95 °C | |

| Density | 1.029 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol | |

| LogP | 4.2365 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established methods for phthalate esters and can be adapted for specific laboratory conditions.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through a two-step Fischer esterification of phthalic anhydride with isopentyl alcohol and n-pentyl alcohol. This method allows for the preparation of mixed esters.

Materials:

-

Phthalic anhydride

-

Isopentyl alcohol (3-methyl-1-butanol)

-

n-Pentyl alcohol (1-pentanol)

-

Sulfuric acid (concentrated, as catalyst)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride with a sub-stoichiometric amount of the first alcohol (e.g., isopentyl alcohol).

-

First Esterification: Heat the mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Second Esterification: After the formation of the monoester, add the second alcohol (n-pentyl alcohol) in a slight excess along with a catalytic amount of concentrated sulfuric acid.

-

Reflux: Continue to heat the mixture under reflux for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in various matrices.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for phthalate analysis (e.g., DB-5ms)

Sample Preparation:

-

Extraction: Extract the sample with a suitable organic solvent (e.g., hexane or dichloromethane). The specific extraction method will depend on the sample matrix.

-

Cleanup: If necessary, perform a cleanup step to remove interfering substances. This may involve solid-phase extraction (SPE).

-

Concentration: Concentrate the extract to a known volume.

-

Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent as the sample.

GC-MS Conditions:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp: 20 °C/min to 300 °C, hold for 5 minutes

-

-

MS Interface Temperature: 310 °C

-

Ion Source Temperature: 230 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound. A full scan mode can be used for initial identification.

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1280 and 1120 cm⁻¹: C-O stretching vibrations of the ester group.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1600 and 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR:

-

Aromatic protons will appear in the region of δ 7.5-7.7 ppm.

-

Protons of the -O-CH₂- groups of the ester functions will resonate at around δ 4.2-4.3 ppm.

-

The various methylene (-CH₂-) and methyl (-CH₃) protons of the isopentyl and pentyl chains will appear in the upfield region of the spectrum (δ 0.9-1.8 ppm), with characteristic splitting patterns.

-

-

¹³C NMR:

-

The carbonyl carbons of the ester groups will be observed around δ 167 ppm.

-

Aromatic carbons will resonate in the range of δ 128-132 ppm.

-

The carbons of the -O-CH₂- groups will appear around δ 65-68 ppm.

-

The aliphatic carbons of the isopentyl and pentyl chains will be found in the upfield region (δ 10-40 ppm).

-

Concluding Remarks

This technical guide has summarized the essential chemical properties, structure, and analytical methodologies for this compound. The provided information, including tabulated data and experimental workflows, is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. Accurate characterization and quantification of this compound are critical for understanding its behavior and potential impacts in various applications.

References

Spectroscopic data for isopentyl pentyl phthalate (NMR, IR, Mass Spec)

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isopentyl pentyl phthalate. Detailed experimental protocols and data visualizations are included to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted using computational models and should be used as a reference. Experimental verification is recommended.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1', 4' | 7.72 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| 2', 3' | 7.53 | Multiplet | 2H | Aromatic Protons (meta to C=O) |

| 5 | 4.31 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| 10 | 4.22 | Triplet | 2H | -O-CH₂ -CH₂-CH(CH₃)₂ |

| 6 | 1.74 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| 11 | 1.70 | Multiplet | 2H | -O-CH₂-CH₂ -CH(CH₃)₂ |

| 12 | 1.54 | Multiplet | 1H | -O-CH₂-CH₂-CH (CH₃)₂ |

| 7 | 1.41 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| 8 | 0.94 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

| 13, 14 | 0.96 | Doublet | 6H | -O-CH₂-CH₂-CH(CH₃ )₂ |

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Atom Number(s) | Chemical Shift (ppm) | Assignment |

| 1, 2 | 167.5 | Carbonyl Carbons (C =O) |

| 3', 6' | 132.3 | Aromatic Carbons (ipso to C=O) |

| 1', 4' | 130.9 | Aromatic Carbons (ortho to C=O) |

| 2', 5' | 128.8 | Aromatic Carbons (meta to C=O) |

| 5 | 65.2 | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |

| 10 | 64.0 | -O-CH₂ -CH₂-CH(CH₃)₂ |

| 11 | 37.4 | -O-CH₂-CH₂ -CH(CH₃)₂ |

| 6 | 28.3 | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |

| 7 | 28.2 | -O-CH₂-CH₂-CH₂ -CH₂-CH₃ |

| 12 | 25.1 | -O-CH₂-CH₂-CH (CH₃)₂ |

| 8 | 22.4 | -O-CH₂-CH₂-CH₂-CH₂ -CH₃ |

| 13, 14 | 22.5 | -O-CH₂-CH₂-CH(CH₃ )₂ |

| 9 | 14.0 | -O-CH₂-CH₂-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Alkyl |

| 1730 - 1720 | C=O Stretch | Ester |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1280 - 1100 | C-O Stretch | Ester |

| 750 - 700 | C-H Bend (out-of-plane) | ortho-disubstituted Aromatic |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For phthalate esters, electron ionization (EI) is a common technique.

3.1. Key Fragmentation Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Ion | Description |

| 306 | [C₁₈H₂₆O₄]⁺• | Molecular Ion |

| 235 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical |

| 236 | [M - C₅H₁₀]⁺• | McLafferty rearrangement with loss of pentene |

| 221 | [M - C₆H₁₃O]⁺ | Alpha-cleavage with loss of the isopentoxy radical |

| 149 | [C₈H₅O₃]⁺ | Phthalic anhydride cation radical (base peak) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (from isopentyl group) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

4.1. NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is typically used. Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

Process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

4.2. IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3][4]

-

Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.[3][5]

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Position the sample on the crystal and apply gentle pressure with the built-in press to ensure good contact.[5]

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

4.3. Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.[6]

-

Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's linear range (e.g., 1-100 µg/mL).

-

To minimize contamination, use scrupulously cleaned glassware and avoid contact with any plastic materials.[6][7]

Data Acquisition:

-

The analysis is typically performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8][9]

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating phthalates.[8]

-

Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is often set high (e.g., 280-320°C) to ensure complete vaporization of the analyte.[6]

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-100°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[8]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of about 1-1.5 mL/min.[8]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Analyzer: A quadrupole or ion trap analyzer is common.

-

Scan Range: Acquire data over a mass-to-charge (m/z) range of approximately 40-450 amu.[10]

-

Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.[8]

-

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the fragmentation of this compound in mass spectrometry.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Key fragments in the mass spectrum of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

- 8. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idaea.csic.es [idaea.csic.es]

- 10. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

Isopentyl Pentyl Phthalate: A Structure-Activity Relationship Guide for Endocrine Disruption

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl pentyl phthalate is a diester of phthalic acid, belonging to a class of compounds widely used as plasticizers. Due to their ubiquitous nature, there is growing interest in the potential endocrine-disrupting properties of phthalates and their impact on human health. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its potential as an endocrine disruptor. Given the limited direct data on this compound, this guide synthesizes information from structurally similar phthalates, particularly di-n-pentyl phthalate (DPP) and its metabolites, to provide a comprehensive overview for research and drug development professionals.

Phthalates are known to exert their effects through various mechanisms, primarily by interfering with the endocrine system. The key mechanisms of action include antagonism of the androgen receptor (AR) and inhibition of steroidogenesis, particularly the synthesis of testosterone. The structure of the alkyl side chains of phthalates plays a crucial role in determining their biological activity.

Structure-Activity Relationship of Pentyl Phthalates

The biological activity of phthalates is significantly influenced by the length and branching of their alkyl side chains. Research has consistently shown that phthalate diesters with alkyl chains ranging from three to six carbons in length exhibit the most potent anti-androgenic and reproductive toxicity. This compound, with two C5 chains (one linear and one branched), falls squarely within this range of concern.

The general consensus from structure-activity relationship studies on phthalates indicates that:

-

Alkyl Chain Length: Phthalates with C4 to C6 alkyl chains are the most potent in terms of reproductive and developmental toxicity.

-

Metabolism to Monoesters: The toxicity of phthalate diesters is primarily attributed to their active metabolites, the corresponding monoesters. These monoesters are formed by the hydrolysis of one of the ester bonds and are considered the primary toxicants that interact with biological targets.

For this compound, the primary active metabolite is expected to be mono-isopentyl phthalate and/or mono-n-pentyl phthalate.

Quantitative Data on the Endocrine Disrupting Effects of Pentyl Phthalates

Direct quantitative data for this compound is scarce in publicly available literature. Therefore, data from its close structural isomer, di-n-pentyl phthalate (DPP), and other relevant phthalates are presented here to infer the potential activity of this compound.

Table 1: In Vivo Anti-Androgenic Potency of Di-n-pentyl Phthalate (DPP)

| Compound | Endpoint | Species | ED50 | Reference |

| Di-n-pentyl phthalate (DPP) | Reduction of fetal testicular testosterone production | Rat | 130 mg/kg/day | [1] |

ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response.

Table 2: In Vitro Anti-Androgenic and Steroidogenesis Inhibition Data for Structurally Related Phthalate Monoesters

| Compound | Assay | Cell Line/System | Endpoint | IC50 / Effect Concentration | Reference |

| Mono-n-butyl phthalate (MBP) | Steroidogenesis Assay | Human H295R cells | Testosterone reduction | Significant decrease at 500 µM | [2] |

| Mono-n-butyl phthalate (MBP) | Steroidogenesis Assay | Murine MA-10 Leydig cells | Testosterone inhibition | Similar potency to MEHP | [3][4] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Steroidogenesis Assay | Murine MA-10 Leydig cells | LH-stimulated testosterone inhibition | Inhibition at 1 µM | [3][4] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Androgen Receptor Assay | Yeast (YAS) | Anti-androgenic activity | IC50 = 736 µM | [5][6][7][8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological process. Data for mono-n-pentyl phthalate and mono-isopentyl phthalate are not readily available in the literature. The data for MBP and MEHP are presented as they are well-studied monoesters of potent anti-androgenic phthalates.

Metabolism of Pentyl Phthalates

The metabolic pathway of di-n-pentyl phthalate (DPP) in rats has been studied and provides a likely model for the metabolism of this compound. The initial step is the hydrolysis of the diester to its monoester, which is then further metabolized through oxidation of the alkyl chain.

Table 3: Major Urinary Metabolites of Di-n-pentyl Phthalate (DPP) in Rats

| Metabolite | Abbreviation | Median Urinary Concentration (µg/mL) in the first 24h after a 500 mg/kg oral dose | Reference |

| Mono-n-pentyl phthalate | MPP | 222 | [9][10] |

| Mono(4-hydroxypentyl) phthalate | MHPP | 993 | [9][10] |

| Mono(4-oxopentyl) phthalate | MOPP | 47 | [9][10] |

| Mono(4-carboxybutyl) phthalate | MCBP | 168 | [9][10] |

| Phthalic Acid | PA | 26 | [9][10] |

| Mono-n-pentenyl phthalate | MPeP | 16 | [9][10] |

| Mono(3-carboxypropyl) phthalate | MCPP | 9 | [9][10] |

| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 | [9][10] |

The predominant metabolite is the ω-1 oxidation product, mono(4-hydroxypentyl) phthalate (MHPP)[9][10]. It is anticipated that this compound would undergo a similar metabolic transformation, yielding mono-isopentyl phthalate and mono-n-pentyl phthalate, followed by oxidation of the pentyl and isopentyl chains.

Experimental Protocols

In Vitro Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Recombinant human androgen receptor (or rat prostate cytosol)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Test compound (e.g., this compound or its monoester)

-

Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and a reference standard (e.g., dihydrotestosterone) in an appropriate solvent (e.g., ethanol or DMSO). Prepare a working solution of the radiolabeled androgen in the assay buffer.

-

Incubation: In microcentrifuge tubes or a 96-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of the test compound or reference standard. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filter binding assays.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Steroidogenesis Assay using Leydig Cells (e.g., MA-10 cell line)

Objective: To assess the effect of a test compound on testosterone production in Leydig cells.

Materials:

-

MA-10 mouse Leydig tumor cell line

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Stimulating agent (e.g., human chorionic gonadotropin (hCG) or 8-Br-cAMP)

-

Test compound

-

Testosterone ELISA kit or LC-MS/MS for testosterone quantification

Procedure:

-

Cell Culture and Seeding: Culture MA-10 cells in appropriate flasks. Seed the cells into 24-well plates at a suitable density and allow them to attach overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control and a positive control (stimulating agent alone).

-

Stimulation: Add the stimulating agent (e.g., hCG) to the appropriate wells to induce testosterone production.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Testosterone Quantification: Measure the concentration of testosterone in the collected supernatants using a validated method such as an ELISA kit or LC-MS/MS.

-

Data Analysis: Normalize the testosterone production to cell viability (which can be assessed using an MTT or similar assay). Compare the testosterone levels in the treated groups to the control groups to determine the inhibitory or stimulatory effects of the test compound. Calculate the IC50 value if a dose-dependent inhibition is observed.

GC-MS Analysis of Phthalate Metabolites in Biological Samples

Objective: To identify and quantify phthalate metabolites in biological matrices like urine.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

-

Enzymes for deconjugation (e.g., β-glucuronidase)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Derivatizing agent (if necessary)

-

Internal standards (isotopically labeled analogs of the target metabolites)

Procedure:

-

Sample Preparation:

-

Enzymatic Deconjugation: Incubate the urine sample with β-glucuronidase to hydrolyze the glucuronide conjugates of the phthalate metabolites.

-

Solid-Phase Extraction (SPE): Pass the deconjugated sample through an SPE cartridge to extract and concentrate the metabolites.

-

Elution: Elute the metabolites from the SPE cartridge with an appropriate organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent.

-

Derivatization (Optional): If the metabolites are not sufficiently volatile for GC analysis, perform a derivatization step (e.g., silylation) to increase their volatility.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the prepared sample into the GC-MS system.

-

Chromatographic Separation: Separate the metabolites on the GC column using a suitable temperature program.

-

Mass Spectrometric Detection: Detect the eluting compounds using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantification: Quantify the metabolites by comparing the peak areas of the target analytes to those of the internal standards.

Signaling Pathways and Mechanisms of Action

Androgen Receptor Antagonism

Phthalate monoesters can act as competitive antagonists of the androgen receptor. They bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockage inhibits the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes, leading to anti-androgenic effects.

Inhibition of Steroidogenesis

Phthalates and their monoesters can disrupt the synthesis of steroid hormones, particularly testosterone, in the Leydig cells of the testes. This inhibition occurs through the downregulation of key genes and the inhibition of enzymes involved in the steroidogenic pathway. Key targets include the Steroidogenic Acute Regulatory (StAR) protein, which transports cholesterol into the mitochondria, and various cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1) that catalyze critical steps in the conversion of cholesterol to testosterone.

Conclusion

While direct experimental data on the structure-activity relationship of this compound is limited, evidence from structurally analogous C5 phthalates, particularly di-n-pentyl phthalate, strongly suggests its potential as an endocrine disruptor. The primary mechanisms of action are likely to be androgen receptor antagonism and inhibition of testosterone synthesis, mediated by its monoester metabolites. The provided experimental protocols offer a framework for researchers to directly assess the endocrine-disrupting potential of this compound and its metabolites. Further research is warranted to generate specific quantitative data for this compound to better characterize its risk to human health. This guide serves as a comprehensive resource for scientists and professionals in drug development to understand and investigate the endocrine-disrupting properties of this compound.

References

- 1. A mixture of five phthalate esters inhibits fetal testicular testosterone production in the sprague-dawley rat in a cumulative, dose-additive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Isopentyl Pentyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information on isopentyl pentyl phthalate. Due to significant data gaps in the publicly available literature for this specific phthalate, a read-across approach has been employed, utilizing data from structurally similar compounds such as diisopentyl phthalate and di-n-pentyl phthalate. This guide is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment.

Introduction

This compound (CAS No. 776297-69-9) is a dialkyl phthalate ester. Phthalates are a class of chemicals widely used as plasticizers to increase the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Due to their ubiquitous presence in consumer products, there is considerable interest in their potential human health effects. This technical guide provides a detailed overview of the known toxicological profile of this compound, with a focus on its physical and chemical properties, toxicokinetics, and various toxicological endpoints. Given the limited specific data for this compound, this report incorporates information from closely related phthalates to provide a more complete, albeit inferred, profile.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate and potential for absorption and distribution in biological systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 776297-69-9 | [2][3][4][5] |

| Molecular Formula | C18H26O4 | [6] |

| Molecular Weight | 306.4 g/mol | [6] |

| IUPAC Name | pentyl 3-methylbutyl benzene-1,2-dicarboxylate | [6] |

| Synonyms | n-Pentyl-isopentyl phthalate, Phthalic acid, n-pentyl-isopentyl ester | [6] |

| Physical State | Oily liquid | [2] |

| Boiling Point | 68 - 70 °C | [4] |

| Melting Point | -95 °C | [4] |

| Flash Point | -14.8 °C (closed cup) | [4] |

| Water Solubility | Not miscible or difficult to mix | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.7 (estimated) | [6] |

Toxicokinetics

Specific toxicokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not available in the reviewed literature. However, the general toxicokinetic profile of phthalates is well-understood and can be used to infer the likely behavior of this compound.

Phthalate esters are generally rapidly absorbed following oral exposure and are hydrolyzed by esterases in the gut and other tissues to their corresponding monoesters and alcohols.[7] The monoester metabolite is often considered the primary toxicant.[7] For this compound, the initial metabolites would be mono-isopentyl phthalate and mono-pentyl phthalate. These monoesters can be further metabolized through oxidation of the alkyl side chain.[7][8] The metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.[9][10] Phthalates generally do not bioaccumulate.[1] Dermal absorption of phthalates is also a potential route of exposure, with absorption rates generally decreasing with increasing molecular weight.[1][11]

Toxicological Endpoints

Acute Toxicity

No specific acute toxicity data (e.g., LD50 values) for this compound were identified. A safety data sheet for a product containing n-pentyl-isopentyl phthalate suggests it is harmful if swallowed or inhaled.[4] Generally, ortho-dialkyl phthalates have low acute oral toxicity.[1]

Table 2: Acute Toxicity of this compound

| Endpoint | Route | Species | Value | Classification | Reference |

| LD50 | Oral | Rat | No data available | Harmful if swallowed (inferred) | [4] |

| LD50 | Dermal | Rabbit | No data available | - | |

| LC50 | Inhalation | Rat | No data available | Harmful if inhaled (inferred) | [4] |

Irritation and Sensitization

A safety data sheet for a product containing n-pentyl-isopentyl phthalate indicates that it is irritating to the skin.[4] Generally, phthalates are considered to be weak skin and eye irritants.[1] For sensitization, most phthalates are negative or weak skin sensitizers.[1]

Table 3: Irritation and Sensitization of this compound

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | No data available | Irritating (inferred) | [4] |

| Eye Irritation | Rabbit | No data available | - | |

| Skin Sensitization | Guinea Pig / Mouse | No data available | Not expected to be a sensitizer | [1] |

Repeated Dose Toxicity

No repeated dose toxicity studies for this compound were found. A safety data sheet indicates that based on available data, the classification criteria for specific target organ toxicity (single and repeated exposure) are not met.[2] However, for other phthalates, the liver and kidneys are common target organs in repeated dose studies.[1]

Table 4: Repeated Dose Toxicity of this compound

| Study Type | Species | Route | NOAEL | LOAEL | Target Organs | Reference |

| Subacute (28-day) | Rat | Oral | No data available | No data available | No data available | |

| Subchronic (90-day) | Rat | Oral | No data available | No data available | No data available | |

| Chronic (2-year) | Rat | Oral | No data available | No data available | No data available |

Genotoxicity

Based on available data, this compound is not classified as a germ cell mutagen.[2] Generally, phthalates are not considered genotoxic in a standard range of assays.[1] However, some studies on other phthalates have shown evidence of DNA damage, potentially through indirect mechanisms such as the generation of reactive oxygen species.[12][13][14]

Table 5: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | No data available (Expected Negative) | [1][9] |

| In vitro Mammalian Chromosome Aberration Test | e.g., CHO cells | With & Without | No data available | |

| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse | N/A | No data available |

Carcinogenicity

According to a safety data sheet, the classification criteria for carcinogenicity are not met for this compound based on available data.[2] Some phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been shown to be hepatocarcinogenic in rodents.[12]

Table 6: Carcinogenicity of this compound

| Species | Route | Tumor Incidence | Classification | Reference |

| Rat | Oral | No data available | Not classified | [2] |

| Mouse | Oral | No data available | Not classified | [2] |

Reproductive and Developmental Toxicity

This compound is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1A or 1B).[2][6] This is consistent with the known anti-androgenic effects of many phthalates.[15]

A study on the structurally similar diisopentyl phthalate (DiPeP) in rats demonstrated a range of reproductive and anti-androgenic effects, including reduced anogenital distance, decreased weight of seminal vesicles, and testicular morphological and functional changes.[16] Signs of fetal toxicity were also observed at the highest dose tested.[16] Another study on di-n-pentyl phthalate (DPP) reported a complete loss of litters at doses of 300, 600, and 900 mg/kg/day in dams, with a significant decrease in testosterone production at 100 and 200 mg/kg/day.

Table 7: Reproductive and Developmental Toxicity of this compound (inferred from related phthalates)

| Study Type | Species | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |

| Developmental Toxicity (DiPeP) | Rat | 0, 125, 250, 500 mg/kg/day (GD 14-18) | Reduced fetal testosterone production, altered steroidogenic gene expression. | Not explicitly stated | [16] |

| Reproductive & Developmental Toxicity (DiPeP) | Rat | 0, 1, 10, 100, 300 mg/kg/day (GD 10 - PND 21) | Reduced anogenital distance, reduced seminal vesicle weight, testicular changes, fetal toxicity at high dose. | LOAEL for seminal vesicle weight: 10 mg/kg/day | [16] |

| Developmental Toxicity (DPP) | Rat | 100, 200, 300, 600, 900 mg/kg/day (GD 8-18) | Decreased testosterone production at ≥100 mg/kg/day; complete litter loss at ≥300 mg/kg/day. | Not explicitly stated |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard OECD guidelines are typically followed for toxicological testing. For reproductive and developmental toxicity, studies often follow protocols similar to the one described for diisopentyl phthalate below.

In Utero and Lactational Exposure Study for Reproductive Effects (based on a study of Diisopentyl Phthalate)

-

Test Species: Wistar rats.

-

Administration: Oral gavage.

-

Vehicle: Canola oil.

-

Dose Groups: 0 (vehicle), 1, 10, 100, and 300 mg/kg/day.

-

Exposure Period: Gestation day 10 to postnatal day 21.

-

Endpoints Evaluated:

-

Maternal toxicity: clinical signs, body weight, food consumption.

-

Pup parameters: anogenital distance, nipple retention.

-

Postnatal development: body weight gain.

-

Male reproductive organ weights (e.g., testes, epididymides, seminal vesicles).

-

Histopathology of male reproductive organs.

-

Sperm analysis.

-

Hormone levels (e.g., testosterone).

-

Gene expression analysis of steroidogenic enzymes in fetal testes.

-

Signaling Pathways in Phthalate-Induced Reproductive Toxicity

The primary mechanism of reproductive toxicity for many phthalates, likely including this compound, is the disruption of androgen synthesis in the fetal testis. This leads to a cascade of events known as the "phthalate syndrome" in male offspring.[15]

The monoester metabolites of phthalates are thought to be the active toxicants that interfere with the function of Leydig cells in the fetal testes. This interference results in the downregulation of genes involved in cholesterol transport and steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1).[16][17] The consequence is a reduction in fetal testosterone production, which is critical for the normal development of male reproductive tissues.

Additionally, peroxisome proliferator-activated receptors (PPARs) have been implicated in the reproductive toxicity of phthalates.[18][19][20] Phthalate monoesters can activate PPARs, which may contribute to the altered gene expression in steroidogenic pathways.[18][19]

Conclusion and Data Gaps

This compound is classified as a reproductive toxicant, likely acting through an anti-androgenic mechanism similar to other transitional phthalates. However, there is a significant lack of publicly available, substance-specific data for most toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenicity. The current understanding of its toxicological profile relies heavily on read-across from structurally similar phthalates.

Key Data Gaps:

-

Quantitative data for all acute toxicity endpoints.

-

Repeated dose toxicity studies to identify target organs and establish NOAELs.

-

A complete battery of genotoxicity studies.

-

Chronic toxicity and carcinogenicity bioassays.

-

Substance-specific ADME studies.

-

Elucidation of the precise signaling pathways involved in its toxicity.

Further research is imperative to fill these data gaps and perform a comprehensive risk assessment for this compound. This will enable a more accurate understanding of its potential risks to human health and the environment.

References

- 1. cpsc.gov [cpsc.gov]

- 2. cpachem.com [cpachem.com]

- 3. scbt.com [scbt.com]

- 4. accustandard.com [accustandard.com]

- 5. Phthalic acid, n-pentyl-isopentyl ester | LGC Standards [lgcstandards.com]

- 6. 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | C18H26O4 | CID 71307505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pjoes.com [pjoes.com]

- 10. mdpi.com [mdpi.com]

- 11. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. belmagumusel.com [belmagumusel.com]

- 15. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]

- 16. In Utero and Lactational Exposure to Diisopentyl Phthalate Induces Fetal Toxicity and Antiandrogenic Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Phthalate Exposure, PPARα Variants, and Neurocognitive Development of Children at Two Years [frontiersin.org]

An In-Depth Technical Guide on the Endocrine-Disrupting Potential of Isopentyl Pentyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl pentyl phthalate, a member of the phthalate ester class of chemicals, is utilized as a plasticizer to enhance the flexibility and durability of various polymeric materials. The widespread use of phthalates in consumer products, medical devices, and industrial applications has led to ubiquitous human exposure. Growing concern surrounds the potential for certain phthalates to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and potentially leading to adverse health outcomes. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of this compound, with a focus on its mechanisms of action, effects on key hormonal axes, and the experimental methodologies used for its assessment. Due to the limited availability of data specifically for this compound, this guide incorporates findings from structurally analogous and well-studied phthalates, such as di-n-pentyl phthalate (DPP) and diisopentyl phthalate (DiPeP), to infer its potential toxicological profile.

Mechanisms of Endocrine Disruption

The primary mechanisms by which this compound is anticipated to exert its endocrine-disrupting effects are through anti-androgenic actions and the inhibition of steroidogenesis. Phthalates can interfere with the synthesis, regulation, and action of steroid hormones, particularly testosterone.[1]

Anti-Androgen Receptor Activity

Phthalates and their metabolites can act as antagonists to the androgen receptor (AR). By competitively binding to the AR, they can block the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). This antagonism can disrupt the normal development and function of male reproductive tissues. While direct binding affinity data for this compound is scarce, studies on other phthalates provide insights into this mechanism.

Inhibition of Steroidogenesis

A key mechanism of phthalate-induced endocrine disruption is the interference with the biosynthesis of steroid hormones, a process known as steroidogenesis. This is primarily achieved by downregulating the expression of genes encoding crucial enzymes and transport proteins in the steroidogenic pathway within the Leydig cells of the testes.[1][2] Key genes affected include:

-

Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria.

-

Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1): Catalyzes the conversion of cholesterol to pregnenolone, the initial step in steroidogenesis.

-

Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1): Involved in the conversion of pregnenolone and progesterone into their 17α-hydroxylated forms and then to dehydroepiandrosterone (DHEA) and androstenedione.

By reducing the expression of these genes, phthalates effectively decrease the production of testosterone.[1][2]

Other Potential Mechanisms

-

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Some phthalate monoesters have been shown to activate PPARs, which are nuclear receptors involved in lipid metabolism and steroidogenesis.[3][4][5] Activation of PPARs in the ovary can disrupt estradiol synthesis.[6][7]

-

Aryl Hydrocarbon Receptor (AhR) Signaling: Phthalates have been demonstrated to activate the AhR, a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[8][9] Activation of the AhR pathway by phthalates can contribute to their toxic effects, including cancer promotion and progression.[8][10]

Quantitative Data on Endocrine Disruption

Quantitative data on the endocrine-disrupting effects of this compound are limited. However, studies on the closely related di-n-pentyl phthalate (DPP) and diisopentyl phthalate (DiPeP) provide valuable insights into its potential potency.

Table 1: In Vivo Effects of Di-n-pentyl Phthalate (DPP) on Fetal Testosterone Production in Rats

| Compound | Exposure Window | Dose (mg/kg/day) | Effect on Fetal Testicular Testosterone Production (% of Control) | ED50 (mg/kg/day) | Reference |

| Di-n-pentyl phthalate (DPP) | Gestation Day 8-18 | 100 | Statistically significant decrease | 130 | [11] |

| Di-n-pentyl phthalate (DPP) | Gestation Day 8-18 | 200 | Statistically significant decrease | 130 | [11][12] |

| Di-n-pentyl phthalate (DPP) | Gestation Day 14-18 | 47.4 | - | 47.4 | [13] |

Data presented as reported in the cited literature.

Table 2: In Vivo Effects of Diisopentyl Phthalate (DiPeP) on Gene Expression in Rat Fetal Testes

| Gene | Exposure Window | Dose (mg/kg/day) | Fold Change vs. Control | Reference |

| StAR | Gestation Day 14-18 | 125 | Lowered mRNA levels | [14] |

| Cyp11a1 | Gestation Day 14-18 | 125 | Lowered mRNA levels | [14] |

| Cyp17a1 | Gestation Day 14-18 | 125 | Lowered mRNA levels | [14] |

| Insl3 | Gestation Day 14-18 | 125 | Lowered mRNA levels | [14] |

| Esr1 (Estrogen Receptor α) | Gestation Day 10 - Postnatal Day 21 | 10 | Reduction in hypothalamic expression | [14] |

| Esr1 (Estrogen Receptor α) | Gestation Day 10 - Postnatal Day 21 | 1, 10, 100 | Decrease in pituitary expression | [14] |

Qualitative descriptions are used where specific fold-change values were not provided in the source.

Experimental Protocols

This section details the methodologies for key experiments used to assess the endocrine-disrupting potential of phthalates.

In Vitro H295R Steroidogenesis Assay

This assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes required for steroidogenesis.

-

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

-

Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to various concentrations of the test compound (e.g., this compound) and positive (e.g., forskolin) and negative (vehicle) controls for 48 hours.

-

Hormone Quantification: After exposure, the cell culture medium is collected, and the concentrations of steroid hormones such as testosterone and estradiol are measured using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

-

Gene Expression Analysis: RNA can be extracted from the cells to quantify the expression of steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1) using real-time quantitative PCR (RT-qPCR).

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

Receptor Source: The AR can be obtained from rat prostate cytosol or from a recombinant source.

-

Assay Principle: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using techniques such as hydroxylapatite (HAP) slurry.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity for the AR.

Estrogen Receptor (ER) Transactivation Assay

This reporter gene assay assesses the ability of a test compound to activate the estrogen receptor.

-

Cell Line: A suitable cell line (e.g., HeLa-9903) stably transfected with an estrogen receptor (typically ERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements (EREs) is used.

-

Exposure: Cells are exposed to a range of concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a negative control (vehicle).

-

Measurement of Reporter Gene Activity: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined to quantify its estrogenic potency. An antagonistic effect can be assessed by co-exposing the cells with 17β-estradiol and the test compound.

In Vivo Assessment of Fetal Testosterone Production in Rats

This in vivo assay directly measures the impact of prenatal exposure to a test compound on testosterone production by the fetal testes.

-

Animal Dosing: Timed-pregnant rats are administered the test compound (e.g., by oral gavage) during a critical window of male reproductive development (e.g., gestation days 14-18).

-

Fetal Testis Collection: On a specific gestation day (e.g., GD18 or GD21), male fetuses are identified, and their testes are dissected.

-

Ex Vivo Incubation: The isolated fetal testes are incubated in a culture medium for a defined period (e.g., 3 hours).

-

Testosterone Measurement: The concentration of testosterone in the incubation medium is quantified by radioimmunoassay (RIA) or LC-MS.

-

Data Analysis: Testosterone production is typically expressed as nanograms per testis per hour and compared between control and treated groups.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the relative expression levels of target genes in tissues or cells.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the sample (e.g., fetal testes or H295R cells) and reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., StAR, CYP11A1, CYP17A1) and a reference gene (e.g., β-actin, GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially disrupted by this compound and a typical experimental workflow.

Inhibition of Steroidogenesis Signaling Pathway

Caption: Inhibition of steroidogenesis and androgen receptor antagonism by this compound.

Experimental Workflow for Assessing Endocrine Disruption

References

- 1. Species-Specific Dibutyl Phthalate Fetal Testis Endocrine Disruption Correlates with Inhibition of SREBP2-Dependent Gene Expression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

- 4. PPAR-mediated activity of phthalates: A link to the obesity epidemic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Peroxisome proliferator-activated receptors: mediators of phthalate ester-induced effects in the male reproductive tract? | Semantic Scholar [semanticscholar.org]

- 6. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A mixture of five phthalate esters inhibits fetal testicular testosterone production in the sprague-dawley rat in a cumulative, dose-additive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interactive.cbs8.com [interactive.cbs8.com]

- 13. Dipentyl Phthalate Dosing during Sexual Differentiation Disrupts Fetal Testis Function and Postnatal Development of the Male Sprague-Dawley Rat with Greater Relative Potency than Other Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene expression profiling following in utero exposure to phthalate esters reveals new gene targets in the etiology of testicular dysgenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: An In-Depth Technical Guide to the In Vivo Fate of Isopentyl Pentyl Phthalate

Disclaimer: Direct in vivo metabolic studies on isopentyl pentyl phthalate are not extensively available in the current scientific literature. This guide leverages comprehensive data from its close structural isomer, di-n-pentyl phthalate (DPP), to provide a detailed understanding of its probable metabolic fate. The metabolic pathways of phthalate esters are largely governed by the structure of their alkyl chains, making DPP a relevant and informative surrogate.

Executive Summary

This compound, a member of the phthalate ester family of plasticizers, is subject to metabolic transformation upon entering a biological system. The in vivo metabolism is a critical determinant of its toxicokinetics and potential for bioaccumulation. This technical guide synthesizes the current understanding of the metabolic fate of pentyl phthalates, drawing primarily from in vivo studies of di-n-pentyl phthalate (DPP). The primary metabolic pathway involves a two-step process: initial hydrolysis to its monoester, mono-isopentyl phthalate or mono-n-pentyl phthalate, followed by oxidative modifications of the alkyl chain. These subsequent oxidative steps generate a series of metabolites that are more polar and readily excreted, primarily in the urine. This document provides a comprehensive overview of the identified metabolites, quantitative data from animal studies, detailed experimental protocols for metabolite analysis, and visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways

The in vivo metabolism of this compound is anticipated to follow the general pathway established for other phthalate esters. This process is primarily aimed at increasing the water solubility of the compound to facilitate its excretion from the body.

The initial and most significant metabolic step is the hydrolysis of one of the ester linkages by nonspecific esterases, which are abundant in the intestinal mucosa and other tissues.[1] This reaction results in the formation of the corresponding monoester, either mono-isopentyl phthalate or mono-n-pentyl phthalate, and the respective alcohol (isopentyl alcohol or n-pentanol). The monoester is considered to be the primary biologically active metabolite.